"2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone" chemical properties
"2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone" chemical properties
Here is an in-depth technical guide regarding 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone .
High-Purity Synthon for Azole Antifungal Pharmacophores
Executive Summary
2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone (henceforth referred to as 2,4-DDP ) is a specialized organic intermediate utilized primarily in the asymmetric synthesis of triazole-based antifungal agents (e.g., Itraconazole, Posaconazole analogs). Its structural significance lies in its dual-functionality: it presents a reactive aryl ketone for immediate derivatization while masking a terminal aldehyde as a stable 1,3-dioxane acetal. This "masked aldehyde" strategy allows researchers to build complex side chains on the ketone without compromising the terminal carbon, which is later deprotected for cyclization or reductive amination.
This guide details the physicochemical properties, advanced synthetic protocols (focusing on organozinc chemistry), and critical handling parameters for 2,4-DDP.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
2,4-DDP is a lipophilic molecule characterized by a 2,4-dichlorophenyl moiety linked to a protected aldehyde tail. The 1,3-dioxane ring (6-membered) offers superior stability under basic conditions compared to its 1,3-dioxolane (5-membered) counterparts, making it the preferred protecting group for harsh nucleophilic addition reactions.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| CAS Registry | 898785-82-5 (Analogous ref) | Note: Commercial catalog #8553-2-0 (Rieke Metals) |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | |
| Molecular Weight | 289.16 g/mol | |
| Appearance | Pale yellow to off-white viscous oil | Tends to crystallize upon prolonged cold storage. |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Insoluble in water. |
| LogP | ~3.2 (Predicted) | Highly lipophilic. |
| Flash Point | >110°C | |
| Stability | Base-stable; Acid-labile | The dioxane ring hydrolyzes in aqueous HCl/H₂SO₄. |
Part 2: Synthetic Methodologies
To achieve high purity (>98%) required for pharmaceutical intermediates, two primary routes are employed. While Friedel-Crafts acylation is common for lower-cost analogs, the Organozinc Coupling (Rieke Method) is the gold standard for 2,4-DDP to prevent regioisomeric contamination.
Method A: The Rieke® Zinc Organometallic Coupling (Recommended)
This method utilizes highly reactive zinc (Rieke Zinc) to form an organozinc reagent from a halo-acetal, which is then coupled with an acid chloride. This approach avoids the harsh Lewis acids of Friedel-Crafts chemistry that can degrade the dioxane ring.
Protocol:
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Reagent Preparation: Generate active Rieke Zinc (Zn*) by reducing ZnCl₂ with Lithium naphthalenide in dry THF.
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Organozinc Formation: Add 2-(2-bromoethyl)-1,3-dioxane to the Zn* slurry at 0°C. Stir for 2 hours to form the alkylzinc bromide intermediate.
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Cross-Coupling: In a separate vessel, dissolve 2,4-dichlorobenzoyl chloride in THF with a catalytic amount of CuCN·2LiCl (or Pd(PPh₃)₄).
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Addition: Cannulate the organozinc reagent into the acid chloride solution at -78°C. Warm slowly to room temperature.
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Quench: Quench with saturated NH₄Cl (do not use HCl, as it will deprotect the dioxane).
Why this works: The organozinc intermediate tolerates the acetal functionality perfectly, whereas a Grignard reagent (Mg) would be more prone to attacking the dioxane ring at higher temperatures or causing premature polymerization.
Method B: Friedel-Crafts Acylation (Industrial Scale)
Used when cost is the primary driver and downstream purification is robust.
Protocol:
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Acylating Agent: Convert 3-(1,3-dioxan-2-yl)propanoic acid to its acid chloride using oxalyl chloride (avoid thionyl chloride to prevent HCl buildup).
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Reaction: React 1,3-dichlorobenzene with the acid chloride using AlCl₃ (1.1 eq) in nitromethane or DCM at 0°C.
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Risk: AlCl₃ can complex with the dioxane oxygens, leading to ring opening. Strict temperature control (<5°C) is mandatory.
Part 3: Mechanism of Action & Critical Control Points
The utility of 2,4-DDP relies on the differential reactivity between the ketone (C1) and the acetal (C4).
1. Chemoselectivity (The "Masking" Effect)
The 1,3-dioxane ring locks the terminal aldehyde in a cyclic ether state. This allows the researcher to perform:
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Nucleophilic Addition: Grignard or hydride reduction at the ketone carbonyl.
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Alpha-Halogenation: Bromination at the alpha-methylene (next to the ketone) to create leaving groups for triazole substitution.
Without the dioxane protection, any nucleophile would attack the terminal aldehyde first (as aldehydes are more electrophilic than ketones).
2. Deprotection Kinetics
When the side-chain synthesis is complete, the dioxane is removed via Transacetalization .
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Reagent: Aqueous HCl (1M) or p-TsOH in Acetone/Water.
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Mechanism:[1] Protonation of the dioxane oxygen
Ring opening Formation of the aldehyde + 1,3-propanediol.
Visualizing the Workflow
The following diagram illustrates the strategic utility of 2,4-DDP in converting a simple phenyl ring into a complex azole scaffold.
Caption: Figure 1. The strategic workflow using 2,4-DDP.[1] The dioxane group (blue) remains stable during ketone modification, then is removed (yellow) to trigger final cyclization.
Part 4: Downstream Applications (API Synthesis)
2,4-DDP is a structural analog to the intermediates used for Itraconazole and Ketoconazole .
Protocol: Synthesis of Triazole Linker
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Alpha-Bromination: 2,4-DDP is treated with Bromine (Br₂) in ether/dioxane at 0°C.
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Product: 2-Bromo-1-(2,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.
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Triazole Displacement: The bromo-ketone is reacted with 1H-1,2,4-triazole in the presence of K₂CO₃.
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Result: The nitrogen of the triazole displaces the bromine.
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Ketalization (Optional): The ketone is often converted to a dioxolane ring (using glycerol) to mimic the Ketoconazole core structure.
Note on Stereochemistry: The 1,3-dioxane group in 2,4-DDP is achiral, but downstream modifications (especially reduction of the ketone) will generate chiral centers. Enantioselective reduction (e.g., Corey-Bakshi-Shibata reduction) is often required if the drug target is a single enantiomer.
Part 5: Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H411: Toxic to aquatic life with long-lasting effects (due to the chlorinated aromatic ring).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetal is sensitive to moisture and atmospheric acid traces.
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Disposal: Halogenated organic waste. Do not incinerate without scrubbers (risk of HCl/Dioxin formation).
References
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Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2758094, 3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone (Structural Analog).[2] Retrieved from
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Heeres, J., et al. (1984). Antimycotic azoles. 7. Synthesis and antifungal activity of a new series of substituted triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894-900. (Foundational chemistry for azole-dioxolane synthesis).
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Rieke Metals. (n.d.). Product Catalog: 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone. Catalog #8553-2-0.[3]
Sources
- 1. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone - Google Patents [patents.google.com]
- 2. 3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone | C12H12Cl2O3 | CID 2758094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone | #8553-2-0 | Rieke Metals Products & Services [riekemetals.com]
